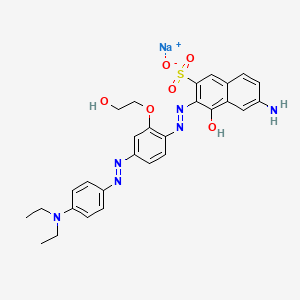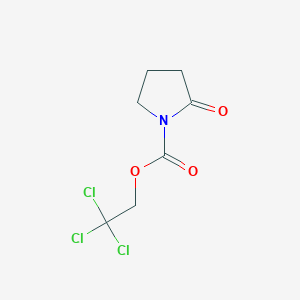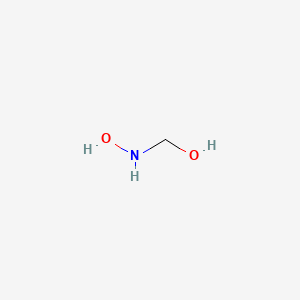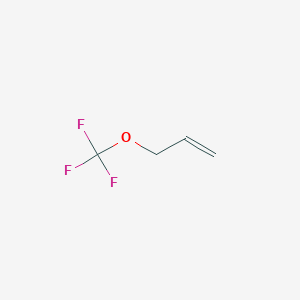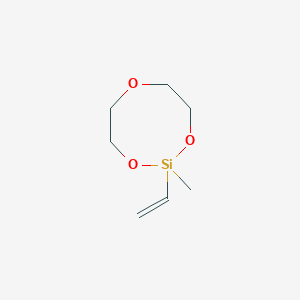
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms in their molecular structure
Preparation Methods
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane typically involves the reaction of appropriate silicon-containing precursors with organic reagents. One common method includes the hydrosilylation of vinyl-containing compounds with methylsiloxane derivatives under controlled conditions. Industrial production methods often involve the use of catalysts such as platinum or rhodium to facilitate the reaction and achieve high yields.
Chemical Reactions Analysis
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Polymerization: Under specific conditions, it can undergo polymerization to form organosilicon polymers with unique properties.
Scientific Research Applications
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is explored for its potential use in drug delivery systems and biomedical applications due to its biocompatibility.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives, offering enhanced properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of 2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, potentially affecting cellular functions. The compound’s unique structure allows it to form stable complexes with other molecules, influencing its reactivity and applications.
Comparison with Similar Compounds
2-Ethenyl-2-methyl-1,3,6,2-trioxasilocane can be compared with other organosilicon compounds such as:
2,2-Dimethyl-1,3,6,2-trioxasilocane: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Ethynyl-1,3,5-trimethylbenzene: Another organosilicon compound with distinct properties and uses.
Cycloalkanes: While not organosilicon compounds, they share some structural similarities and can be used for comparative studies in reactivity and applications.
Properties
CAS No. |
116393-19-2 |
|---|---|
Molecular Formula |
C7H14O3Si |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
2-ethenyl-2-methyl-1,3,6,2-trioxasilocane |
InChI |
InChI=1S/C7H14O3Si/c1-3-11(2)9-6-4-8-5-7-10-11/h3H,1,4-7H2,2H3 |
InChI Key |
IOPZLSMCKVUTBU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCOCCO1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![4-Methoxy-5-[(oct-1-en-3-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14288153.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


![7-Bromo-1h-benzo[e]indole-1,2(3h)-dione](/img/structure/B14288179.png)
![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)

